molecular formula C8H5F4NO3 B1583182 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 28202-32-6

1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B1583182
CAS No.: 28202-32-6
M. Wt: 239.12 g/mol
InChI Key: VNSOCOWFQDIYTN-UHFFFAOYSA-N
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Description

1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene is an organic compound with the molecular formula C8H5F4NO3 It is characterized by the presence of a nitro group (-NO2) and a tetrafluoroethoxy group (-OC2F4H2) attached to a benzene ring

Preparation Methods

The synthesis of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene typically involves the nitration of 4-(1,1,2,2-tetrafluoroethoxy)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene undergoes various chemical reactions, including:

  • Reduction

    • The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
    • Product: 4-(1,1,2,2-tetrafluoroethoxy)aniline.
  • Substitution

    • The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
    • Common reagents: Sodium methoxide (NaOCH3), potassium thiolate (KSR).
    • Products: Corresponding substituted benzene derivatives.
  • Oxidation

    • The compound can undergo oxidation reactions, where the tetrafluoroethoxy group may be oxidized to form various oxidized products.
    • Common oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Scientific Research Applications

1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene has several applications in scientific research:

  • Chemistry

    • Used as an intermediate in the synthesis of other fluorinated organic compounds.
    • Employed in the study of reaction mechanisms involving nitro and fluorinated groups.
  • Biology

    • Investigated for its potential biological activity and interactions with biomolecules.
    • Used in the development of fluorinated analogs of biologically active compounds.
  • Medicine

    • Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
  • Industry

    • Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with molecular targets through its nitro and tetrafluoroethoxy groups. The nitro group can undergo reduction or substitution reactions, leading to the formation of various derivatives with different biological or chemical activities. The tetrafluoroethoxy group imparts unique properties such as increased lipophilicity and stability, which can influence the compound’s interactions with biological membranes and enzymes.

Comparison with Similar Compounds

1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene can be compared with other similar compounds, such as:

  • 1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene

    • Similar structure but with the nitro group in the meta position.
    • Different reactivity and properties due to the positional isomerism.
  • 4-Nitro-1-(1,1,2,2-tetrafluoroethoxy)benzene

    • Similar structure but with the nitro group in the para position.
    • Similar reactivity but may have different physical properties.
  • 4-(1,1,2,2-Tetrafluoroethoxy)aniline

    • The nitro group is replaced by an amino group.
    • Different chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO3/c9-7(10)8(11,12)16-6-3-1-5(2-4-6)13(14)15/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSOCOWFQDIYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067365
Record name 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28202-32-6
Record name 1-Nitro-4-(1,1,2,2-tetrafluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28202-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028202326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-nitro-4-(1,1,2,2-tetrafluoroethoxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(1,1,2,2-Tetrafluoroethoxy)nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,β,β-tetrafluoro-p-nitrophenetole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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